Propylmercapturic acid chemical structure and properties
Propylmercapturic acid chemical structure and properties
An In-depth Examination of the Chemical Structure, Properties, Metabolism, and Analysis of a Key Biomarker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propylmercapturic acid, chemically known as N-acetyl-S-propyl-L-cysteine, is a metabolite of significant interest in the fields of toxicology, pharmacology, and clinical diagnostics. As a member of the mercapturic acid class of compounds, it represents a key endpoint in the detoxification pathway of various xenobiotics, most notably propyl halides and related compounds. The presence and concentration of propylmercapturic acid in biological fluids, primarily urine, serve as a reliable biomarker for assessing exposure to these potentially harmful substances. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, metabolic pathways, and analytical methodologies related to propylmercapturic acid, intended to support researchers, scientists, and professionals in drug development and occupational health.
Chemical Structure and Identification
Propylmercapturic acid is the N-acetylated S-conjugate of propylcysteine. Its formation is a result of the mercapturic acid pathway, a critical phase II detoxification route in mammals.
Chemical Name: N-acetyl-S-propyl-L-cysteine
Synonyms: Propylmercapturic Acid, (2R)-2-acetamido-3-(propylsulfanyl)propanoic acid
Table 1: Chemical Identifiers for Propylmercapturic Acid
| Identifier | Value |
| IUPAC Name | (2R)-2-acetamido-3-(propylsulfanyl)propanoic acid |
| CAS Number | 14402-54-1 |
| PubChem CID | 3084195 |
| Molecular Formula | C₈H₁₅NO₃S |
| SMILES | CCCSC--INVALID-LINK--NC(=O)C |
| InChI | InChI=1S/C8H15NO3S/c1-3-4-13-5-7(8(11)12)9-6(2)10/h7H,3-5H2,1-2H3,(H,9,10)(H,11,12)/t7-/m0/s1 |
| InChIKey | PSOKBYBSKZWNMI-ZETCQYMHSA-N |
Physicochemical Properties
The physicochemical properties of propylmercapturic acid are essential for developing analytical methods for its detection and for understanding its pharmacokinetic profile.
Table 2: Physicochemical Properties of Propylmercapturic Acid
| Property | Value | Source |
| Molecular Weight | 205.28 g/mol | [1] |
| Melting Point | 88-90 °C | [2] |
| Boiling Point | 435.5 °C at 760 mmHg | [2] |
| Water Solubility | Soluble | [3] |
| pKa (strongest acidic) | Not explicitly found | |
| pKa (strongest basic) | Not explicitly found | |
| LogP | 0.7 | [1] |
Metabolic Pathway
Propylmercapturic acid is not an endogenous compound but rather a metabolic product of exposure to electrophilic substances containing a propyl group, such as 1-bromopropane. The formation of propylmercapturic acid is a multi-step enzymatic process primarily occurring in the liver and kidneys.
The metabolic cascade begins with the conjugation of the electrophilic propyl-containing compound with the endogenous antioxidant glutathione (GSH). This reaction is catalyzed by glutathione S-transferases (GSTs). The resulting S-propylglutathione conjugate is then sequentially metabolized by peptidases to yield S-propyl-L-cysteine. Finally, S-propyl-L-cysteine undergoes N-acetylation, catalyzed by N-acetyltransferases, to form the terminal metabolite, N-acetyl-S-propyl-L-cysteine (propylmercapturic acid), which is then excreted in the urine.
Experimental Protocols
Synthesis of N-acetyl-S-propyl-L-cysteine (Propylmercapturic Acid)
A common synthetic route to N-acetyl-S-propyl-L-cysteine involves the S-alkylation of N-acetyl-L-cysteine with a propyl halide.
Materials:
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N-acetyl-L-cysteine
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1-Bromopropane (or 1-iodopropane)
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Sodium hydroxide (NaOH)
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Ethanol
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Hydrochloric acid (HCl)
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Ethyl acetate
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Anhydrous magnesium sulfate
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Rotary evaporator
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Standard glassware for organic synthesis
Procedure:
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Dissolve N-acetyl-L-cysteine in a solution of sodium hydroxide in ethanol to form the sodium thiolate salt.
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Add 1-bromopropane to the solution and reflux the mixture for several hours. The progress of the reaction can be monitored by thin-layer chromatography.
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After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
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Dissolve the residue in water and acidify with hydrochloric acid to a pH of approximately 2-3.
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Extract the aqueous solution with ethyl acetate.
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Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude product.
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The crude N-acetyl-S-propyl-L-cysteine can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane.
Analysis of Propylmercapturic Acid in Urine by HPLC-MS/MS
This method provides a sensitive and specific means for the quantification of propylmercapturic acid in biological samples.
Sample Preparation:
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Thaw frozen urine samples at room temperature.
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Centrifuge the samples to remove any particulate matter.
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To an aliquot of the urine sample, add an internal standard (e.g., a stable isotope-labeled version of propylmercapturic acid).
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Perform solid-phase extraction (SPE) for sample cleanup and concentration. Condition a C18 SPE cartridge with methanol followed by water. Load the urine sample, wash with water to remove interferences, and elute the analyte with methanol or acetonitrile.
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Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for HPLC-MS/MS analysis.
HPLC-MS/MS Conditions:
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HPLC System: A high-performance liquid chromatography system capable of gradient elution.
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Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
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Mobile Phase A: 0.1% formic acid in water.
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Mobile Phase B: 0.1% formic acid in acetonitrile.
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Gradient: A linear gradient from low to high organic content (e.g., 5% to 95% B over 10 minutes).
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Flow Rate: 0.3 mL/min.
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Injection Volume: 5-10 µL.
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Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.
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MRM Transitions: Monitor the specific precursor-to-product ion transitions for propylmercapturic acid and its internal standard.
Signaling Pathways and Biological Activity
Currently, there is limited direct evidence to suggest that propylmercapturic acid itself plays a significant role in specific cellular signaling pathways. Its primary biological relevance lies in its role as a stable, excretable end-product of a detoxification process. The formation of mercapturic acids is a clear indication that the body has been exposed to an electrophilic xenobiotic and has mounted a protective response via the glutathione conjugation system.
The parent compound, N-acetyl-L-cysteine (NAC), of which propylmercapturic acid is a derivative, is a well-known antioxidant and has been shown to modulate various signaling pathways, often through its ability to replenish intracellular glutathione levels and directly scavenge reactive oxygen species. NAC has been reported to influence pathways such as the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling cascades. However, it is important to note that these effects are attributed to NAC and not directly to its S-conjugated metabolites like propylmercapturic acid. The biological activity of propylmercapturic acid is therefore considered to be minimal, with its main significance being a biomarker of exposure.[4][5]
Conclusion
Propylmercapturic acid is a crucial metabolite for monitoring human exposure to propyl-containing xenobiotics. Its well-defined chemical structure and metabolic pathway make it an ideal biomarker for use in occupational and environmental health studies. The analytical methods for its detection are robust and sensitive, allowing for accurate quantification in biological matrices. While its direct biological activity and involvement in signaling pathways appear to be limited, its formation is intrinsically linked to the vital glutathione-dependent detoxification system. Further research may yet uncover more subtle biological roles for this and other mercapturic acids, but its current standing as a key biomarker of exposure is firmly established.
References
- 1. An evaluation of sample preparation techniques for the GC/MS analysis of urinary mercapturic acid conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-Hydroxypropylmercapturic acid: a biologic marker of exposure to allylic and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. mdpi.com [mdpi.com]
- 5. Mercapturic acids as biomarkers of exposure to electrophilic chemicals:applications to environmental and industrial chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
